N-cyclohexyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: is a complex organic compound with potential applications in various scientific fields. Its structure includes a cyclohexyl group, a pyrimidinyl group, and a triazolyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Mecanismo De Acción
Target of Action
Compounds containing a pyrimidine nucleus, such as vu0507460-1, are widely distributed in nature and are known to have a broad range of biological activities .
Mode of Action
It is known that pyrimidines can mimic the structure of peptides and bind reversibly to proteins . This suggests that VU0507460-1 may interact with its targets by binding to them, thereby influencing their function.
Biochemical Pathways
Pyrimidines are reported as inhibitors for biological activities like antibacterial, antifungal, anticancer, and antiviral . This suggests that VU0507460-1 may affect multiple biochemical pathways related to these biological activities.
Result of Action
Given that pyrimidines are reported to have antibacterial, antifungal, anticancer, and antiviral activities , it can be inferred that VU0507460-1 may have similar effects at the molecular and cellular levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The starting material, 4,6-diaminopyrimidine, undergoes a thiolation reaction to introduce a thiomethyl group.
Triazole Formation: The thiomethylated pyrimidine is then reacted with 4-methyl-4H-1,2,4-triazole to form the triazolyl intermediate.
Acetamide Formation: The triazolyl intermediate is further reacted with cyclohexylamine and acetic anhydride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiomethyl group or to modify the triazole ring.
Substitution: The amino groups on the pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Comparación Con Compuestos Similares
N-cyclohexyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with similar compounds to highlight its uniqueness:
N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide: Similar structure but lacks the triazole ring.
N-(2-cyanophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide: Contains a phenyl group instead of a cyclohexyl group.
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide: Contains a dichlorophenyl group instead of a cyclohexyl group.
The presence of the triazole ring and the specific substitution pattern in this compound makes it unique and potentially more versatile in its applications.
Actividad Biológica
N-cyclohexyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS No. 877819-09-5) is a compound with potential pharmacological significance due to its structural components, which include a triazole and a pyrimidine moiety. This article aims to summarize the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H24N8O2S2 with a molecular weight of 408.6 g/mol. The compound features a complex structure that includes both sulfur and nitrogen heterocycles, which are known to enhance biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For example, derivatives of 1,2,4-triazoles have been shown to possess potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
In vitro studies have demonstrated that N-cyclohexyl derivatives exhibit antimicrobial effects comparable to standard antibiotics. A study reported the synthesis of triazole-pyrimidine hybrids that displayed notable antibacterial activity against drug-resistant strains .
Compound Type | Tested Microorganisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Triazole-Pyrimidine Hybrid | S. aureus, E. coli | MIC: 3.125 μg/mL |
1,2,4-Triazoles | Pseudomonas aeruginosa, Candida albicans | MIC: 0.046–3.11 μM |
Anticancer Activity
The anticancer potential of N-cyclohexyl derivatives has been explored in various studies. Compounds similar to N-cyclohexyl-2-acetamide have shown significant antiproliferative effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The presence of the triazole ring has been correlated with enhanced cytotoxicity against these cancer cell lines.
A detailed investigation into the structure-activity relationship (SAR) revealed that modifications in the triazole and pyrimidine components significantly influence the anticancer efficacy of these compounds. For instance, substituents on the triazole ring can modulate interactions with cellular targets involved in cancer progression .
The biological activity of N-cyclohexyl derivatives is primarily attributed to their ability to inhibit key enzymes involved in nucleotide synthesis and DNA replication. The 1,2,4-triazole moiety acts as a potent inhibitor of various enzymes such as dihydrofolate reductase (DHFR), which is crucial for folate metabolism in both bacteria and cancer cells .
Case Studies
- Antimicrobial Efficacy : A study synthesized several triazole derivatives and tested their efficacy against clinical isolates of resistant bacteria. Results showed that certain derivatives exhibited MIC values lower than those of conventional antibiotics like vancomycin .
- Anticancer Studies : In vitro assays demonstrated that specific modifications to the N-cyclohexyl structure resulted in increased apoptosis in MCF-7 cells compared to unmodified controls. These findings suggest a promising avenue for developing targeted anticancer therapies based on this compound .
Propiedades
IUPAC Name |
N-cyclohexyl-2-[[5-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N8OS2/c1-24-13(8-26-15-20-11(17)7-12(18)21-15)22-23-16(24)27-9-14(25)19-10-5-3-2-4-6-10/h7,10H,2-6,8-9H2,1H3,(H,19,25)(H4,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREIQFUFPQTNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CCCCC2)CSC3=NC(=CC(=N3)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N8OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.